molecular formula C9H11ClS B8494111 4-Methylmercaptophenylethyl chloride

4-Methylmercaptophenylethyl chloride

Cat. No.: B8494111
M. Wt: 186.70 g/mol
InChI Key: BPBWBIXBPUMVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylmercaptophenylethyl chloride (CAS: Not explicitly provided in evidence) is an organosulfur compound characterized by a phenyl ring substituted with a methylthio (-SCH₃) group at the para position and an ethyl chloride (-CH₂CH₂Cl) side chain. Its properties, such as solubility in polar aprotic solvents and reactivity toward nucleophilic substitution, are critical for applications in cross-coupling reactions or as a precursor for functionalized aromatic systems.

Properties

Molecular Formula

C9H11ClS

Molecular Weight

186.70 g/mol

IUPAC Name

1-(2-chloroethyl)-4-methylsulfanylbenzene

InChI

InChI=1S/C9H11ClS/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6-7H2,1H3

InChI Key

BPBWBIXBPUMVNV-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Methylmercaptophenylethyl chloride with structurally or functionally related compounds, focusing on reactivity, stability, and applications.

4-(2-Aminoethyl)catechol, Hydrochloride

  • Structural Differences: Replaces the methylthio group with a catechol (dihydroxyphenyl) moiety and substitutes the ethyl chloride with an aminoethyl group.
  • Reactivity: The amino group enables participation in condensation or amidation reactions, unlike the chloride in this compound, which favors nucleophilic substitutions (e.g., with amines or alkoxides).
  • Applications : Primarily used in neurotransmitter synthesis (e.g., dopamine derivatives) due to the catechol structure, whereas this compound is more suited for creating sulfur-linked aromatic systems .

(4-Methylsulfonylphenyl)methanesulfonyl Chloride

  • Structural Differences : Features a methylsulfonyl (-SO₂CH₃) group and a methanesulfonyl chloride (-SO₂Cl) group on the benzene ring.
  • Reactivity : The sulfonyl chloride group is highly electrophilic, enabling sulfonamide formation, while the methylthio group in this compound is less reactive but participates in thiol-ene click chemistry.
  • Stability : Sulfonyl chlorides are moisture-sensitive and require anhydrous conditions, whereas this compound may exhibit greater stability under ambient storage .

Callistephin Chloride (Pelargonidin-3-O-glucoside Chloride)

  • Structural Differences : An anthocyanin with a glycosylated flavylium cation structure, unrelated to the aliphatic chloride in this compound.
  • Applications : Used as a natural pigment in food and cosmetics, contrasting with the synthetic/industrial applications of this compound .

Data Table: Comparative Properties

Property This compound 4-(2-Aminoethyl)catechol, HCl (4-Methylsulfonylphenyl)methanesulfonyl Chloride
Molecular Formula C₉H₁₁ClS C₈H₁₂ClNO₂ C₈H₉ClO₄S₂
Reactive Group -CH₂CH₂Cl -NH₂CH₂CH₂ -SO₂Cl
Solubility Polar aprotic solvents Water, polar solvents Dichloromethane, DMF
Typical Use Organic synthesis intermediate Neurochemical precursors Sulfonamide synthesis

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